molecular formula C17H15N3O4 B2833090 (4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)methyl 2-phenoxypropanoate CAS No. 452314-30-6

(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)methyl 2-phenoxypropanoate

Katalognummer B2833090
CAS-Nummer: 452314-30-6
Molekulargewicht: 325.324
InChI-Schlüssel: MHYSSTVZYVHMHL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

The compound “(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)methyl 2-phenoxypropanoate” is a derivative of the 4-oxobenzo[d][1,2,3]triazin class . These compounds have been studied for their potential as cholinesterase inhibitors, which could make them useful in the treatment of Alzheimer’s disease .


Synthesis Analysis

The synthesis of similar compounds involves the design and creation of a series of 4-oxobenzo[d][1,2,3]triazin hybrids . These are then screened for their potential as cholinesterase inhibitors against acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) .


Molecular Structure Analysis

The molecular structure of these compounds is characterized by a 4-oxobenzo[d][1,2,3]triazin core . This core is a bicyclic compound that may be viewed as fused rings of the aromatic compounds benzene and triazole .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds typically involve a series of reactions including diazotization . The specific reactions for the synthesis of “(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)methyl 2-phenoxypropanoate” are not detailed in the available sources.

Wissenschaftliche Forschungsanwendungen

Anti-Alzheimer Activity

This compound has shown promise as an anti-Alzheimer agent. Novel derivatives bearing a pyridinium moiety were synthesized and screened against acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). Most of these compounds exhibited good inhibitory activity against AChE, with compound 6j demonstrating the highest AChE inhibitory activity. Notably, these compounds displayed low anti-BuChE activity, except for compound 6i, which exhibited BuChE inhibitory activity surpassing that of donepezil .

Neuroprotective Properties

Compound 6j, one of the derivatives, demonstrated significant neuroprotective activity against H2O2-induced oxidative stress in PC12 cells. This suggests its potential in protecting neurons from damage and oxidative insults .

Interaction with AChE Active Site

The kinetic study of compound 6j revealed that it inhibits AChE in a mixed-type inhibition mode. Docking studies confirmed that compound 6j interacts with both the catalytic site and peripheral anionic site of the AChE active site. This dual interaction may contribute to its potent inhibitory activity .

Limited Activity Against β-Secretase

While compound 6j showed promise against AChE, its activity against β-secretase (involved in amyloid plaque formation) was relatively low. Further research is needed to explore its potential in targeting other Alzheimer’s disease-related pathways .

Synthesis and Molecular Modeling

The design, synthesis, and molecular modeling of these derivatives have been investigated, providing valuable insights into their structure-activity relationships. Computational studies enhance our understanding of their binding modes and interactions with target enzymes .

Wirkmechanismus

The mechanism of action of these compounds involves inhibition of cholinesterase enzymes . For example, one compound exhibited about 49-fold higher inhibitory activity than donepezil, a standard cholinesterase inhibitor . This compound inhibited BuChE via a mixed-type inhibition mode .

Zukünftige Richtungen

The future directions for research into “(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)methyl 2-phenoxypropanoate” and similar compounds could involve further exploration of their potential as cholinesterase inhibitors . This could include more detailed studies of their mechanism of action, as well as investigations into their potential therapeutic applications in diseases such as Alzheimer’s .

Eigenschaften

IUPAC Name

(4-oxo-1,2,3-benzotriazin-3-yl)methyl 2-phenoxypropanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N3O4/c1-12(24-13-7-3-2-4-8-13)17(22)23-11-20-16(21)14-9-5-6-10-15(14)18-19-20/h2-10,12H,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHYSSTVZYVHMHL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)OCN1C(=O)C2=CC=CC=C2N=N1)OC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)methyl 2-phenoxypropanoate

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.